N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate
Description
Properties
IUPAC Name |
N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKPFSSCXFBONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
The presence of the furan ring and piperazine moiety suggests potential interactions with biological targets, which may confer unique pharmacological properties.
The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:
- Enzyme Interaction : Piperazine derivatives often interact with various enzymes, potentially modulating their activity.
- Receptor Binding : The furan ring may enhance binding affinity to specific receptors involved in signaling pathways related to inflammation or cancer progression.
- Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, which could play a role in reducing oxidative stress in cells.
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit antimicrobial activity. For instance, studies have shown that modifications in the piperazine structure can enhance antibacterial effects against various pathogens. The presence of the furan moiety may also contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymes.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death.
- Inhibition of Tumor Growth : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines.
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of this compound. Current studies suggest low toxicity levels; however, comprehensive studies are needed to confirm these findings across different biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carboxamide Derivatives with Aromatic Substitutions
A2–A6 Series ()
A series of N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6) shares the piperazine-carboxamide backbone but differs in aromatic substituents. Key differences include:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Target | 2-(Furan-2-yl)-2-oxoethyl | N/A | N/A | Furan-ketone side chain, oxalate salt |
| A2 | 3-Fluorophenyl | 52.2 | 189.5–192.1 | Fluorophenyl, quinazolinone-methyl linker |
| A3 | 4-Fluorophenyl | 57.3 | 196.5–197.8 | Para-fluorophenyl substitution |
| A6 | 4-Chlorophenyl | 48.1 | 189.8–191.4 | Chlorophenyl substitution |
- Key Observations: The target compound’s furan-ketone side chain contrasts with the quinazolinone-methyl linker in A2–A6, which may influence solubility and bioactivity. Halogenated aryl groups (e.g., F, Cl in A2–A6) enhance lipophilicity and metabolic stability compared to the furan-based side chain .
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide ()
This analog (CAS: 1324085-81-5, molecular weight: 376.8 g/mol) shares the furan and piperazine-carboxamide motifs but differs in substitution:
- 4-Chlorophenyl group on the piperazine ring.
- Furan-2-ylmethylamino substitution on the acetamide side chain.
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₇ | C₁₈H₂₁ClN₄O₃ |
| Key Features | Oxalate salt, 2-oxoethyl linker | Chlorophenyl, furanmethylamine |
| Bioactivity | Not reported | Not reported |
- Both compounds lack reported pharmacological data, limiting functional comparisons .
Piperazine Derivatives with Alternative Side Chains
N-(2-((4-Ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide ()
This compound (CAS: 899949-00-9, molecular weight: 458.6 g/mol) features:
- A tosyl group (sulfonamide) on the piperazine nitrogen.
- A 4-ethylphenylamino side chain.
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₇ | C₂₃H₃₀N₄O₄S |
| Key Features | Oxalate salt, furan-ketone | Tosyl group, ethylphenylamide |
| Synthetic Yield | Not reported | Not reported |
Thiazolyl Hydrazone Derivatives with Furan Moieties ()
- Antifungal Activity : MIC = 250 µg/mL against Candida utilis.
- Anticancer Activity : IC₅₀ = 125 µg/mL against MCF-7 cells.
Q & A
How can researchers optimize the synthesis of N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate to improve yield and purity?
(Basic Synthesis Methodology)
Optimization involves refluxing intermediates (e.g., 2-furoyl-1-piperazine) with electrophiles (e.g., 4-(chloromethyl)-N-substituted benzamides) in acetonitrile under basic conditions (K₂CO₃) for 4–5 hours, monitored via TLC. Post-reaction, precipitating with ice-cold water and recrystallizing from methanol enhances purity. Adjusting molar ratios and reaction time can maximize yield .
What advanced spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
(Basic Structural Analysis)
Use ¹H/¹³C NMR to verify substituent connectivity and FT-IR for functional group validation. For crystallographic confirmation, employ X-ray diffraction (XRD) with SHELXL refinement to resolve bond lengths, angles, and ring puckering (e.g., chair conformation in piperazine rings). SHELX software ensures high-precision refinement .
How should researchers design experiments to assess the compound’s stability under varying storage conditions?
(Advanced Stability Studies)
Conduct accelerated stability testing by exposing the compound to:
- Thermal stress (40–60°C)
- Hydrolytic conditions (pH 1–13)
- Oxidative environments (H₂O₂)
Monitor degradation via HPLC and mass spectrometry . Evidence of oxidation at the hydroxyethyl group or furan ring cleavage can inform formulation strategies .
What methodologies are recommended for evaluating the compound’s bioactivity against neurological targets?
(Advanced Biological Evaluation)
Design radioligand binding assays using dopamine D3/D2 receptors to determine Ki values. Pair with functional assays (e.g., cAMP accumulation in transfected cells) to assess receptor activation. Chimeric receptor studies (e.g., substituting D3R E2 loop into D2R) identify selectivity determinants .
How can computational modeling predict the compound’s interaction with enzymes like acetylcholinesterase?
(Advanced Computational Chemistry)
Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., PDB ID 4EY7). Analyze binding poses for hydrogen bonds with catalytic triads (Ser203, His447) and π-π stacking with furan rings. Validate predictions with MD simulations (AMBER) to assess stability .
What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data?
(Advanced Data Analysis)
Compare pharmacokinetic parameters (e.g., bioavailability, BBB penetration) with receptor occupancy studies. If in vitro Ki is low but in vivo activity is weak, assess metabolic stability (e.g., CYP450 assays). Use PET imaging to confirm target engagement in animal models .
How to design structure-activity relationship (SAR) studies for modifying the piperazine core?
(Advanced Medicinal Chemistry)
Systematically substitute:
- N-ethyl group with alkyl/aryl variants.
- Furan-2-yl moiety with other heterocycles (e.g., thiophene).
Test analogs in binding/functional assays. Evidence shows carboxamide linker removal reduces D3R affinity by >100-fold, highlighting its critical role .
What protocols ensure reproducibility in synthesizing oxalate salts from freebase precursors?
(Basic Salt Formation)
Neutralize the freebase with oxalic acid in ethanol at 0–5°C. Monitor pH (target 3–4) and isolate via vacuum filtration. Characterize salt formation via DSC (endotherm at ~150°C) and PXRD to confirm crystallinity .
How can researchers validate the compound’s purity for regulatory submissions?
(Basic Analytical Chemistry)
Use HPLC-UV/ELSD (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ≥95% purity threshold. Confirm via LC-MS (ESI+) for molecular ion ([M+H]<sup>+</sup>). Quantify residual solvents (e.g., acetonitrile) by GC-MS per ICH Q3C guidelines .
What experimental approaches elucidate the role of the furan ring in pharmacological activity?
(Advanced Mechanistic Studies)
Synthesize analogs with furan ring replacements (e.g., tetrahydrofuran, pyran) and compare:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
